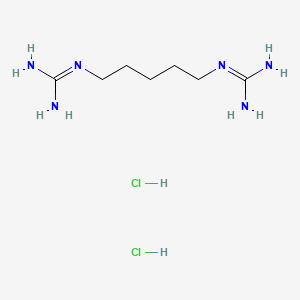

N,N'''-1,5-Pentanediylbisguanidine dihydrochloride

Description

Properties

CAS No. |

58585-48-1 |

|---|---|

Molecular Formula |

C7H20Cl2N6 |

Molecular Weight |

259.18 g/mol |

IUPAC Name |

2-[5-(diaminomethylideneamino)pentyl]guanidine;dihydrochloride |

InChI |

InChI=1S/C7H18N6.2ClH/c8-6(9)12-4-2-1-3-5-13-7(10)11;;/h1-5H2,(H4,8,9,12)(H4,10,11,13);2*1H |

InChI Key |

DBEFSJBDPOGIOE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN=C(N)N)CCN=C(N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N'''-1,5-Pentanediylbisguanidine Dihydrochloride

The synthesis of N,N'''-1,5-pentanediylbisguanidine dihydrochloride primarily involves the guanylation of 1,5-pentanediamine, a diamine substrate, with guanidine precursors such as cyanamide or guanidine salts. The process typically includes several key steps: reaction, purification, and characterization.

Synthetic Route

-

- 1,5-Pentanediamine (pentane-1,5-diamine)

- Guanidine source (e.g., cyanamide, guanidine carbonate, or guanidine hydrochloride)

-

- The diamine is reacted with guanidine precursors under controlled temperature and pH conditions.

- The reaction is often conducted in polar solvents such as water or alcohols to facilitate solubility and reaction kinetics.

- Temperature control is critical to optimize yield and avoid side reactions.

Typical Reaction :

$$

\text{H}2N-(CH2)5-NH2 + 2 \ \text{guanidine precursor} \rightarrow \text{N,N''-1,5-pentanediylbisguanidine}

$$

followed by protonation with hydrochloric acid to form the dihydrochloride salt.

Purification

- Recrystallization from suitable solvents (e.g., water, ethanol, or acetonitrile/water mixtures) is employed to obtain high-purity product.

- Activated carbon treatment may be used to remove colored impurities.

- Filtration and drying under reduced pressure or vacuum at controlled temperatures finalize the purification.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the structural integrity of the bisguanidine framework.

- Mass Spectrometry (MS) : Verifies molecular weight and purity.

- Infrared (IR) Spectroscopy : Identifies functional groups, particularly guanidine moieties.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

Example Synthesis Protocol (Generalized)

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 1,5-Pentanediamine + Cyanamide or Guanidine salt in water or polar solvent | Stirred at controlled temperature (e.g., 20–60°C) for several hours | Formation of bisguanidine intermediate |

| 2 | Addition of HCl (aqueous) | Protonation to form dihydrochloride salt | Enhanced solubility and crystallization |

| 3 | Recrystallization from ethanol/water or acetonitrile/water mixtures | Purification step | High purity crystals obtained |

| 4 | Drying under vacuum at 60–120°C | Removal of solvent and moisture | Dry, stable dihydrochloride powder |

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method Using Cyanamide | Method Using Guanidine Hydrochloride |

|---|---|---|

| Reaction Time | Moderate (several hours) | Similar or slightly shorter |

| Reaction Temperature | Mild to moderate (20–60°C) | Mild to moderate |

| Solvent | Water or polar solvents | Water or polar solvents |

| Purification | Recrystallization + activated carbon | Recrystallization |

| Yield | Moderate to high (60–80%) | Moderate to high |

| Safety Considerations | Cyanamide requires careful handling | Guanidine salts are safer but corrosive |

Additional Notes on Synthesis and Optimization

- Reaction pH and temperature are critical parameters influencing yield and purity.

- The protonation step with hydrochloric acid must be carefully controlled to avoid over-acidification, which could degrade the product.

- Use of activated carbon during purification improves product appearance and removes trace impurities.

- The dihydrochloride salt form is preferred for its enhanced water solubility, facilitating biological testing and further chemical modifications.

Chemical Reactions Analysis

Acid-Base Reactions

The guanidine groups exhibit strong basicity (pKa ~12–13 for free guanidine derivatives), forming stable salts with acids. In aqueous solutions, the compound undergoes protonation-deprotonation equilibria, influencing its solubility and reactivity:

Key Findings

-

Protonated guanidine groups enhance water solubility, enabling electrophilic substitution reactions in polar solvents .

-

Deprotonation under alkaline conditions generates nucleophilic guanidinate ions, facilitating reactions with electrophiles .

Nucleophilic Substitution Reactions

The terminal guanidine groups act as nucleophiles, reacting with alkyl halides, acyl chlorides, and carbonyl compounds.

Example Reaction with Alkyl Halides

Conditions & Outcomes

| Substrate (R-X) | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | THF | 60°C | 78% | |

| Benzyl chloride | DMF | 80°C | 65% |

Mechanism : SN2 displacement, favored by the strong nucleophilicity of deprotonated guanidine .

Complexation with Metal Ions

The guanidine groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable coordination complexes.

Applications

-

Catalysis in oxidation-reduction reactions.

-

Stabilization of metal nanoparticles for industrial processes .

Experimental Data

| Metal Ion | Stability Constant (log K) | Coordination Mode | Reference |

|---|---|---|---|

| Cu²⁺ | 8.2 | Bidentate | |

| Fe³⁺ | 7.8 | Tridentate |

Crosslinking in Polymer Chemistry

The compound serves as a crosslinker in polymer networks due to its bifunctional structure.

Reaction with Epoxy Resins

Key Parameters

Biochemical Interactions

-

Protein Denaturation : Disrupts hydrogen bonding in proteins via chaotropic effects, similar to guanidine hydrochloride .

-

Prion Inhibition : Interferes with prion replication by destabilizing amyloid fibrils at millimolar concentrations .

Mechanistic Insights

Synthetic Utility in Heterocycle Formation

Participates in Biginelli-like multicomponent reactions to generate pyrimidine derivatives:

Reaction Pathway

Example Product : 2-Imino-5-carboxy-3,4-dihydropyrimidine (Yield: 70–85%) .

Scientific Research Applications

N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride has a wide range of scientific research applications . In chemistry, it is used as a reagent in the synthesis of other heterocyclic compounds. In biology, it is studied for its potential effects on cellular processes and enzyme activities. In medicine, it is explored for its potential therapeutic applications, including its role as an enzyme inhibitor. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways . It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Chains

1,5-Diaminopentane Dihydrochloride (Cadaverine Dihydrochloride)

- CAS No.: 10035-30 (approximate; conflicting data in ).

- Structure : Linear pentamethylene chain with terminal amine groups (-NH₂) instead of guanidine (-NH-C(NH)-NH₂).

- Applications : High-purity reagent (e.g., >98.0% purity) used in biochemical research .

Putrescine Derivatives (e.g., N,N'-Dimethylputrescine Dihydrochloride)

- CAS No.: Not explicitly provided ().

- Structure : Butylene chain (C₄H₈) with methylated amines.

- Applications : Intermediate in alkaloid synthesis; methylated derivatives studied for biological activity .

- Key Difference : Shorter chain length (C4 vs. C5) and methylation alter solubility and reactivity.

Guanidine/Biguanide Derivatives

Chlorhexidine Dihydrochloride

Aromatic Dihydrochloride Salts

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)

- CAS No.: 637-01-4 .

- Structure : Aromatic phenylenediamine core with methylated amines.

- Applications : Redox indicator in biochemical assays .

- Key Difference : Aromatic backbone confers distinct electrochemical properties unsuitable for industrial biocidal applications.

Pharmaceutical Dihydrochlorides (e.g., Pirbuterol Dihydrochloride)

Physicochemical and Industrial Comparison

*Note: Chlorhexidine diHCl CAS inferred from description.

Research Findings and Industrial Relevance

- Target Compound : Industrial focus on high-volume production (25 kg drums) suggests scalability for agrochemical or pharmaceutical synthesis . Lack of substituents may limit biocidal efficacy compared to chlorhexidine .

- Chlorhexidine : Superior antimicrobial activity due to chlorophenyl groups and hexamethylene chain, but higher molecular weight increases production costs .

- Cadaverine Derivatives: Limited to niche biochemical applications due to simpler amine functionality .

Q & A

Q. What are the recommended synthetic routes for N,N'''-1,5-Pentanediylbisguanidine dihydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling 1,5-pentanediamine with guanidine derivatives under controlled pH and temperature. A water-soluble analog with a cadaverine backbone (similar to VBPDA in ) can be synthesized via free radical polymerization or condensation reactions. For purity optimization:

Q. How should researchers design experiments to evaluate the compound’s antimicrobial efficacy?

Methodological Answer: Follow protocols validated for structurally related bisguanidine compounds (e.g., octenidine dihydrochloride in ):

- In vitro testing : Use broth microdilution assays (CLSI guidelines) against gram-positive (S. aureus), gram-negative (P. aeruginosa), and fungal (C. albicans) strains. Include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) endpoints.

- Biofilm disruption : Treat pre-formed biofilms in 96-well plates and quantify viability via ATP luminescence or crystal violet staining.

- Positive controls : Compare with established antiseptics like chlorhexidine .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Refer to acute toxicity data for structurally similar dihydrochloride salts (e.g., LD₅₀ = 500 mg/kg in rodents, ).

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Conduct reactions in fume hoods to avoid inhalation of fine particles.

- Store in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictions between in vitro cytotoxicity and in vivo biocompatibility be resolved?

Methodological Answer: Discrepancies often arise due to differences in exposure time, concentration, and metabolic clearance. To address this:

- In vitro : Test cytotoxicity on fibroblast (NIH/3T3) and keratinocyte (HaCaT) lines using MTT assays. Note IC₅₀ values and compare to therapeutic concentrations.

- In vivo : Perform dermal tolerance studies in rodent models (e.g., 14-day repeated application) with histopathological analysis of skin layers ( showed no irritation for octenidine).

- Mechanistic studies : Use fluorescence microscopy to assess membrane integrity and apoptosis markers in treated cells .

Q. What strategies enhance the compound’s antimicrobial activity against multidrug-resistant pathogens?

Methodological Answer:

- Structural modification : Extend the aliphatic chain (e.g., from C5 to C10) to improve membrane interaction, as seen in octenidine’s efficacy against P. aeruginosa ( ).

- Synergy testing : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance mechanisms.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability and target biofilms .

Q. How can molecular interactions between the compound and bacterial membranes be characterized?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize lipopolysaccharide (LPS) or peptidoglycan on sensor chips to measure binding kinetics.

- Zeta potential analysis : Quantify changes in membrane charge after treatment (cationic bisguanidines neutralize negative bacterial surfaces).

- Fluorescent probes : Use DiSC₃(5) dye to monitor membrane depolarization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.